1-azido-4-bromo-2,3-dihydro-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-azido-4-bromo-2,3-dihydro-1H-indene” is a compound with potential implications in various fields of research and industry. It is a derivative of indane , an organic compound with the formula C6H4(CH2)3, which is a colorless liquid hydrocarbon .
Synthesis Analysis
The synthesis of indane derivatives, such as “this compound”, can involve various methods. For instance, indane can be produced by the hydrogenation of indene . Other derivatives can be obtained indirectly, for example, the reaction of diethyl phthalate with ethyl acetate, using metallic sodium and ethanol as a catalyst .Scientific Research Applications
Copper-Catalyzed Cycloadditions for Triazole Synthesis
A study by Tornøe, Christensen, and Meldal (2002) showcased the significance of azide-alkyne cycloaddition reactions catalyzed by copper(I), a method pivotal for synthesizing 1H-[1,2,3]-triazoles, a compound class with broad applications in medicinal chemistry and materials science. Their research emphasized the efficiency and versatility of this process, including its compatibility with solid-phase peptide synthesis, showcasing the utility of azides like "1-azido-4-bromo-2,3-dihydro-1H-indene" in constructing diverse molecular architectures (Tornøe, Christensen, & Meldal, 2002).
Novel Ligand Synthesis for Olefin Polymerization Catalysis
Lebedev et al. (2009) reported the Pd-catalyzed cross-coupling reactions of 2-bromo-1H-indene with azoles, producing novel ligands for metallocene-based olefin polymerization catalysis. This highlights another dimension of "this compound" applications, bridging the gap between organic synthesis and materials science, by facilitating the development of advanced catalyst systems (Lebedev et al., 2009).
Haloazidation for Organic Azide Synthesis
Zhou et al. (2017) illustrated the role of "this compound" in the context of organic azides' synthesis through iron-catalyzed asymmetric haloazidation of α,β-unsaturated ketones. This method not only enriches the toolkit for synthesizing organic azides but also introduces chirality, enhancing the molecule's utility in enantioselective synthesis and potentially in drug discovery (Zhou et al., 2017).
Radical Annulation for Pyrroline Compounds
The work by Ouyang et al. (2015) on copper-catalyzed radical [2 + 2 + 1] annulation for creating fused pyrroline compounds further underscores the versatility of azide functionalities in enabling complex chemical transformations. These methodologies are crucial for constructing heterocyclic compounds, which are often found in biologically active molecules (Ouyang et al., 2015).
Insights into Azido Ligand Bonding and Magnetic Anisotropy
Research by Schweinfurth et al. (2015) delved into the electronic structure and magnetic properties of Co(II)-azido complexes, providing critical insights into the ligand field of the azido ligand. This study bridges organic synthesis and physical chemistry, demonstrating the impact of "this compound" in magnetochemistry and potentially influencing materials design for magnetic applications (Schweinfurth et al., 2015).
Properties
IUPAC Name |
1-azido-4-bromo-2,3-dihydro-1H-indene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c10-8-3-1-2-7-6(8)4-5-9(7)12-13-11/h1-3,9H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXGBORJZUJVFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N=[N+]=[N-])C=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.